![molecular formula C12H23NO4 B11867442 (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid CAS No. 276869-42-2](/img/structure/B11867442.png)
(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid
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Overview
Description
(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is an organic compound that features a tert-butoxy group, an amino group, and a keto group on an octanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This protection is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like acetonitrile, and the reaction is carried out at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and deprotection strategies. The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . These methods ensure the efficient production of the compound while maintaining its structural integrity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized under specific conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents.
Substitution: The amino group can participate in substitution reactions, especially when protected by the Boc group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group yields the corresponding alcohol, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
Synthetic Chemistry
Building Block for Peptide Synthesis
One of the primary applications of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is its role as a building block in peptide synthesis. The compound can be utilized in solid-phase peptide synthesis due to its ability to form stable bonds with other amino acids. It is particularly advantageous because the tert-butoxy group enhances solubility and reactivity, allowing for more efficient coupling reactions.
Potential Therapeutic Applications
Research indicates that this compound may interact with various biomolecules, suggesting potential therapeutic roles. Its structural features allow it to engage selectively with target proteins, potentially modulating their functions.
Case Study: Enzyme Inhibition
Studies have shown that this compound can influence enzymatic activities by acting as an inhibitor or substrate in metabolic pathways. For instance, ongoing research is investigating its effects on specific enzymes involved in metabolic disorders, aiming to develop novel therapeutic strategies.
Biochemical Research
Interactions with Biological Molecules
The interactions of this compound with biological molecules are being actively studied to understand its biochemical roles better. The presence of the amino group allows for hydrogen bonding, while the tert-butoxy group may facilitate interactions with hydrophobic regions of proteins.
Data Table: Structural Comparisons
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid | Contains a benzyloxy group | Different hydrophobic properties due to the aromatic ring |
(S)-2-Amino-8-hydroxy-8-oxooctanoic acid | Contains a hydroxyl group | Potential for different reactivity profiles due to hydroxyl functionality |
(S)-2-Amino-8-(methoxy)-8-oxooctanoic acid | Contains a methoxy group | Varying steric effects compared to tert-butoxy |
Mechanism of Action
The mechanism by which (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-8-(tert-butoxycarbonyl)-8-oxooctanoic acid
- (S)-2-Amino-8-(tert-butoxycarbonyl)octanoic acid
- (S)-2-Amino-8-(tert-butoxy)octanoic acid
Uniqueness
(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is unique due to the presence of both a tert-butoxy group and a keto group on the octanoic acid backbone
Biological Activity
(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a non-proteinogenic amino acid that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its interactions with biomolecules, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an amino group, a keto group, and a tert-butoxy substituent. Its molecular formula is C13H25NO3, with a molecular weight of approximately 241.32 g/mol. The presence of the tert-butoxy group enhances its solubility and reactivity, making it a valuable building block in synthetic chemistry.
Mechanisms of Biological Activity
Research indicates that this compound can influence enzymatic activities by acting as both a substrate and an inhibitor. Its structural features allow it to engage in selective interactions with target proteins, potentially modulating their functions. The amino group can form hydrogen bonds, while the tert-butoxy group may interact with hydrophobic regions of proteins or enzymes.
Potential Therapeutic Applications
-
Enzyme Inhibition :
- Studies suggest that this compound may serve as an inhibitor in various enzymatic pathways, which could lead to novel therapeutic strategies for diseases such as cancer.
- For instance, it has shown promise in inhibiting histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in cancer progression .
-
Building Block for Peptides :
- Its structural properties make it suitable for synthesizing biologically active peptides, which could have therapeutic applications in treating various conditions.
- Neuroprotective Effects :
Enzymatic Assays
In vitro assays have demonstrated that this compound can modulate the activity of specific enzymes. For example, it was tested against various HDAC isoforms and showed selective inhibition patterns that could be beneficial for therapeutic targeting .
Comparative Studies
A comparative analysis with structurally similar compounds highlighted the unique biological activity of this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid | Contains a benzyloxy group | Different hydrophobic properties due to the aromatic ring |
(S)-2-Amino-8-hydroxy-8-oxooctanoic acid | Contains a hydroxyl group | Potential for different reactivity profiles due to hydroxyl functionality |
(S)-2-Amino-8-(methoxy)-8-oxooctanoic acid | Contains a methoxy group | Varying steric effects compared to tert-butoxy |
This table illustrates how the tert-butoxy substituent contributes to the distinct biological properties of this compound compared to its analogs.
Properties
CAS No. |
276869-42-2 |
---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(2S)-2-amino-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-10(14)8-6-4-5-7-9(13)11(15)16/h9H,4-8,13H2,1-3H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
LVZWGNMPKUWSEF-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCC(C(=O)O)N |
Origin of Product |
United States |
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